molecular formula C11H10N2O2 B011290 N-Benzyl-N-(4-isoxazolyl)formamide CAS No. 108512-15-8

N-Benzyl-N-(4-isoxazolyl)formamide

Cat. No.: B011290
CAS No.: 108512-15-8
M. Wt: 202.21 g/mol
InChI Key: PHUHTQKJDCPKIL-UHFFFAOYSA-N
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Description

N-Benzyl-N-(4-isoxazolyl)formamide is an organic compound with the molecular formula C11H10N2O2 It is characterized by the presence of a benzyl group attached to a formamide moiety, which is further connected to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(4-isoxazolyl)formamide typically involves the reaction of benzylamine with 4-isoxazolecarboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(4-isoxazolyl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the formamide group to an amine, typically using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, amines, or alcohols

Major Products Formed

    Oxidation: Formation of this compound oxides

    Reduction: Formation of N-Benzyl-N-(4-isoxazolyl)amine

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-Benzyl-N-(4-isoxazolyl)formamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Benzyl-N-(4-isoxazolyl)formamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzylformamide
  • N-(4-Isoxazolyl)formamide
  • N-Benzyl-N-(3-isoxazolyl)formamide

Comparison and Uniqueness

N-Benzyl-N-(4-isoxazolyl)formamide is unique due to the presence of both benzyl and isoxazole groups, which confer distinct chemical and biological properties. Compared to N-Benzylformamide, the addition of the isoxazole ring enhances its potential for biological activity. Similarly, the position of the isoxazole ring (4-isoxazolyl) can influence its reactivity and interactions compared to other isomers like N-Benzyl-N-(3-isoxazolyl)formamide .

Properties

IUPAC Name

N-benzyl-N-(1,2-oxazol-4-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-9-13(11-6-12-15-8-11)7-10-4-2-1-3-5-10/h1-6,8-9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUHTQKJDCPKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C=O)C2=CON=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00549984
Record name N-Benzyl-N-1,2-oxazol-4-ylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108512-15-8
Record name N-Benzyl-N-1,2-oxazol-4-ylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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